molecular formula C7H5N3O2 B1394257 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 932702-11-9

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No. B1394257
M. Wt: 163.13 g/mol
InChI Key: JEFULTKTESMWLS-UHFFFAOYSA-N
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Description

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 163.14 . The compound is solid in physical form and is stored at 4°C .


Synthesis Analysis

There are several methods for synthesizing 1H-pyrazolo[4,3-c]pyridine derivatives. One method involves the use of substituted pyridine as a raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl acrylate to generate the derivative . Another method involves the use of a preformed pyrazole or pyridine .


Molecular Structure Analysis

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a member of the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid substance and is stored at 4°C . Its boiling point is 501.7±30.0°C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Biomedical Applications : Pyrazolo[3,4-b]pyridines, a group including 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, are important in biomedical research due to their various substituents and synthetic methods. They have potential applications in biomedical fields (Donaire-Arias et al., 2022).

  • Functionalization Reactions : These compounds can be chemically modified, as demonstrated by the functionalization of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, suggesting versatility in chemical synthesis and potential for creating diverse derivatives (Yıldırım et al., 2005).

  • Potential Anticancer Agents : Organometallic complexes derived from pyrazolo[3,4-b]pyridines, which include compounds similar to 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, have shown potential as anticancer agents. These complexes exhibit inhibitory activities against cyclin-dependent kinases, a key target in cancer therapy (Stepanenko et al., 2011).

  • Kinase-Focused Library Development : The arrangement of hydrogen bond donor and acceptor groups in 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid derivatives makes them suitable for ATP competitive binding to kinase enzymes, indicating their potential in developing kinase inhibitors for cancer drug discovery (Smyth et al., 2010).

  • Structural Development for PPARα Agonists : Structural modifications of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives have been explored to create selective agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), important in metabolic regulation (Miyachi et al., 2019).

  • Vibrational Spectra Analysis : Vibrational spectra studies of derivatives like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid help in understanding the structural and electronic properties of these compounds (Bahgat et al., 2009).

Safety And Hazards

The safety information available indicates that 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

The future directions for 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid could involve further exploration of its biomedical applications, given the interest in the pyrazolopyridine family of compounds for their potential bioactive properties .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFULTKTESMWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677325
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

CAS RN

932702-11-9
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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